

Structure Elucidation of (3,5-Dichloropyridin-4-YL)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3,5-Dichloropyridin-4-YL)methanol

Cat. No.: B1318935

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information regarding the structure, synthesis, and potential biological significance of the heterocyclic compound **(3,5-Dichloropyridin-4-YL)methanol**. While a comprehensive dataset for this specific molecule is not readily available in public databases, this document compiles relevant information from analogous structures and general principles of pyridine chemistry to offer a foundational understanding for research and development purposes.

Molecular Structure and Properties

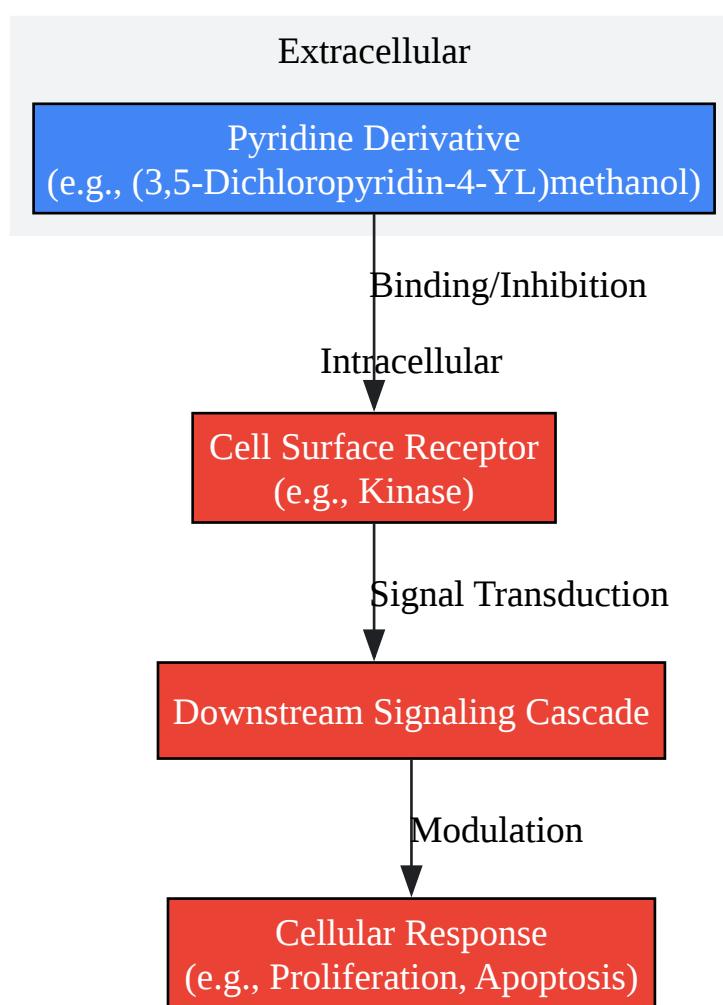
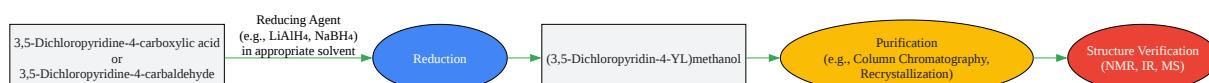
(3,5-Dichloropyridin-4-YL)methanol, with the CAS Number 159783-46-7, is a pyridine derivative characterized by a hydroxymethyl group at the 4-position and chlorine atoms at the 3 and 5-positions of the pyridine ring.^{[1][2]} The structural formula is C₆H₅Cl₂NO.

Table 1: Physicochemical Properties of **(3,5-Dichloropyridin-4-YL)methanol** (Predicted and Inferred)

Property	Value	Source
Molecular Formula	C ₆ H ₅ Cl ₂ NO	-
Molecular Weight	178.02 g/mol	-
CAS Number	159783-46-7	[1] [2]
Alternative Names	3,5-Dichloro-4-(hydroxymethyl)pyridine	[2]
Physical State	Solid (inferred)	General knowledge
Solubility	Likely soluble in organic solvents like methanol, ethanol, and DMSO.	General knowledge

Spectroscopic Data for Structure Elucidation

Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **(3,5-Dichloropyridin-4-YL)methanol** are not publicly available at this time. However, based on the known chemical shifts and absorption bands of related pyridine and alcohol compounds, the following spectral characteristics can be anticipated.



Table 2: Predicted Spectroscopic Data for **(3,5-Dichloropyridin-4-YL)methanol**

Technique	Predicted Chemical Shifts / Absorption Bands
¹ H NMR	<ul style="list-style-type: none">- A singlet for the two equivalent aromatic protons (H-2 and H-6) is expected in the aromatic region (δ 8.0-9.0 ppm).- A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group is anticipated around δ 4.5-5.0 ppm.- A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent dependent.
¹³ C NMR	<ul style="list-style-type: none">- Signals for the pyridine ring carbons are expected in the range of δ 120-160 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) would be significantly deshielded.- The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around δ 60-70 ppm.[3][4][5]
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹.[6][7][8]- C-H stretching vibrations from the aromatic ring are anticipated around 3000-3100 cm⁻¹.[9][10]- C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[9]- C-Cl stretching bands are likely to appear in the fingerprint region below 800 cm⁻¹.[10]
Mass Spectrometry (m/z)	<ul style="list-style-type: none">- The molecular ion peak [M]⁺ would be expected at m/z 177 and 179 in an approximate 9:6:1 ratio due to the presence of two chlorine atoms.- Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or a chlorine atom (35/37 Da).[11][12][13]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(3,5-Dichloropyridin-4-YL)methanol** is not readily available in the surveyed literature. However, a plausible synthetic route could involve the reduction of a corresponding carboxylic acid or aldehyde precursor. A general workflow for such a synthesis is outlined below.

Logical Workflow for a Potential Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]
- 2. Frontier Specialty Chemicals 1g (3,5-Dichloropyridin-4-yl)methanol, 159783-46-7 | Fisher Scientific [fishersci.com]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Methanol(67-56-1) ¹³C NMR spectrum [chemicalbook.com]
- 5. nmrs.io [nmrs.io]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH₃OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure Elucidation of (3,5-Dichloropyridin-4-YL)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318935#structure-elucidation-of-3-5-dichloropyridin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com